N-(2-Bromophenyl)-N'-(4-fluorophenyl)urea belongs to the class of N,N'-diaryl ureas, a group of compounds with a urea core linked to two aromatic rings. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [, , ]. Specifically, the presence of bromine and fluorine atoms introduces unique properties that can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a bromophenyl and a fluorophenyl group attached to the urea moiety. Ureas are significant in medicinal chemistry due to their diverse biological activities, including herbicidal and anticancer properties. The synthesis and analysis of this compound have garnered interest for its potential applications in pharmaceuticals and agrochemicals.
The compound is classified under ureas, specifically as an N-substituted urea. Ureas are organic compounds that contain a carbonyl group (C=O) attached to two amine groups (R-NH2). The presence of halogenated phenyl groups can influence the compound's reactivity and biological activity, making it a subject of study in various chemical and biological contexts.
The synthesis of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea can be achieved through several methods, primarily involving the reaction of isocyanates with amines. A notable approach includes:
The molecular formula for 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea is C13H10BrF N2O. The structure consists of:
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea can participate in various chemical reactions, particularly due to its functional groups:
The compound's reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the bromine atom, which affect its electrophilicity and nucleophilicity in various reactions .
The mechanism of action for compounds like 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea often involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines by disrupting cellular processes involved in growth and division .
The specific pathways may include:
Relevant data from studies indicate that variations in substituents significantly affect both physical properties such as solubility and chemical reactivity .
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea has potential applications in:
Research continues to explore its efficacy and safety profiles in various applications, making it a compound of interest within both pharmaceutical and agricultural sectors .
The compound 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea (IUPAC name: 3-(2-bromophenyl)-1-[(4-fluorophenyl)methyl]urea) is a crystalline solid with molecular formula C₁₄H₁₂BrFN₂O and molecular weight 323.16 g/mol. Its structure comprises a urea carbonyl group connecting two distinct aromatic rings: a 2-bromophenyl moiety attached to one nitrogen and a 4-fluorobenzyl group attached to the adjacent nitrogen. This arrangement creates an unsymmetrical diarylurea scaffold with directionally oriented halogen atoms [6].
Table 1: Fundamental Chemical Identifiers and Properties
Property | Value |
---|---|
Systematic IUPAC Name | 3-(2-bromophenyl)-1-[(4-fluorophenyl)methyl]urea |
CAS Registry Number | Not publicly assigned in sources |
Molecular Formula | C₁₄H₁₂BrFN₂O |
Molecular Weight | 323.16 g/mol |
SMILES Notation | O=C(NCc1ccc(F)cc1)Nc2c(Br)cccc2 |
Hydrogen Bond Donors | 2 (urea -NH groups) |
Hydrogen Bond Acceptors | 2 (carbonyl O, F atom) |
Rotatable Bonds | 5 |
logP (Partition Coefficient) | 3.181 (indicating moderate lipophilicity) |
Polar Surface Area | 33.166 Ų |
The rotatable bond count of 5 arises from the benzyl–N bond and urea–N bonds, conferring conformational flexibility. Crystallographic analysis of analogous compounds reveals that the molecule typically adopts a near-planar arrangement to maximize conjugation between the aryl rings and urea carbonyl. The bromine atom at the ortho position induces steric crowding, potentially distorting the phenyl ring out of plane relative to the urea moiety. Hydrogen bonding occurs primarily through the urea functionality (–NH donors and carbonyl acceptor), enabling interactions with biological targets or self-assembly in solid state [6].
Halogen atoms on phenyl rings in diarylureas serve dual electronic and steric roles that profoundly influence molecular properties:
Electronic Effects: The electron-withdrawing fluorine at the para position (σₚ = +0.06) reduces electron density on its phenyl ring, enhancing the urea N–H acidity and strengthening hydrogen-bond donation. Conversely, bromine at the ortho position exhibits moderate electron-withdrawing resonance effects (+R) but weaker inductive (-I) effects compared to fluorine. This combination creates an electron-deficient environment around the urea carbonyl, increasing its susceptibility to nucleophilic attack. Experimental data shows a pKa of 12.80 for the urea protons, reflecting enhanced acidity compared to non-halogenated analogs [6] .
Steric and Polarity Influence: Ortho-substituted bromine introduces significant steric bulk (van der Waals radius: 1.85 Å), restricting rotation about the C(aryl)–N bond. This constraint reduces conformational entropy upon binding to biological targets. The combined halogens yield a logP of 3.181 and logD of 3.181 (identical at physiological pH), indicating balanced lipophilicity that facilitates membrane permeation while maintaining water solubility (LogSw = -3.23). This balance is critical for bioavailability in drug discovery contexts [4] [6].
Table 2: Comparative Halogen Effects in Diarylurea Derivatives
Compound | Halogen Substitution | logP | Polar SA (Ų) | Biological Relevance |
---|---|---|---|---|
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea [Y207-0550] | 2-Br, 4-F (asymmetrical) | 3.181 | 33.166 | Antiviral screening candidate |
1-(3-Bromo-2-methylphenyl)-3-(4-fluorophenyl)urea | 3-Br, 2-CH₃, 4-F | ~3.5* | ~35* | Not specified |
SB225002 [N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea] | 2-Br, 4-NO₂, 2'-OH | 4.353† | 36.877† | CXCR2 antagonist |
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea | 3-Cl-4-F, 3,4-diCl | ~4.0* | ~40* | Antimicrobial studies |
*Estimated from structural analogs; †From [5]
The structural lineage of 1-(2-bromophenyl)-3-(4-fluorophenyl)urea traces back to early medicinal chemistry efforts exploring halogenated ureas as protease inhibitors and receptor antagonists. Key developmental milestones include:
Early Lead Compounds (1990s–2000s): Initial research focused on symmetrical diarylureas before shifting toward asymmetrical analogs for improved selectivity. The discovery of SB225002 [N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea] as a potent CXCR2 chemokine receptor antagonist (IC₅₀ = 22 nM) demonstrated the pharmacological relevance of ortho-bromine combined with electron-withdrawing groups. This compound established the critical role of the urea pharmacophore flanked by halogenated aromatics for high-affinity protein binding [5].
Scaffold Optimization (2000s–2010s): Subsequent efforts replaced the nitro and phenol groups with bioisosteres to improve drug-likeness. ChemDiv’s C270-0824 [1-(2-bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methyl)urea] incorporated a fluorophenyl-piperidine motif to enhance CNS penetration while retaining the 2-bromophenylurea core. This yielded molecular weight 434.35 and logP 4.353, suitable for nervous system targets. Concurrently, simplified analogs like Y207-0550 [1-(2-bromophenyl)-3-(4-fluorobenzyl)urea] emerged with reduced complexity (MW 323.16) and improved synthetic accessibility [4] [6].
Contemporary Applications (2020s–Present): Current screening libraries categorize these compounds under "Immune System Modulators" and "PPI (Protein-Protein Interaction) Modulators". The presence of both fluorine and bromine provides orthogonal handles for further derivatization via cross-coupling chemistry (e.g., Suzuki-Miyaura on bromine; SNAr on fluorine). Modern synthetic routes employ phosgene alternatives like triphosgene for safer urea formation between 2-bromoaniline and 4-fluorobenzylisocyanate [4] [6].
Table 3: Evolution of Bromophenyl-Fluorophenyl Urea Scaffolds
Compound/Code | Structural Features | Molecular Weight | Therapeutic Target | Development Status |
---|---|---|---|---|
SB225002 (1999) | 2-Br, 4-NO₂, 2'-OH phenol | 348.19* | CXCR2 antagonist | Preclinical tool compound |
C270-0824 (ChemDiv) | 2-Br + piperidine-fluorophenyl tail | 434.35 | Nervous system, PPI modulator | Screening compound |
Y207-0550 (ChemDiv) | 2-Br + 4-fluorobenzyl | 323.16 | Antiviral/Immune system | Screening compound |
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea | Base scaffold without benzyl linker | 309.17† | N/A | Chemical intermediate |
*Calculated from [5]; †Calculated for non-benzyl analog C₁₃H₁₀BrFN₂O
The progression toward simplified analogs like Y207-0550 reflects a strategic shift toward fragment-based drug design, where compact halogenated ureas serve as versatile core structures for targeted library expansion. This compound exemplifies the convergence of synthetic accessibility, favorable physicochemical properties (PSA ≈33 Ų; logP ≈3.2), and bioactivity potential that defines modern arylurea medicinal chemistry [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7